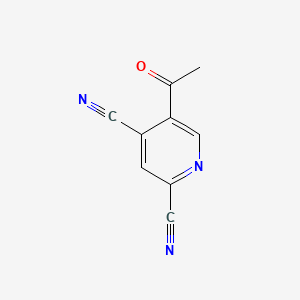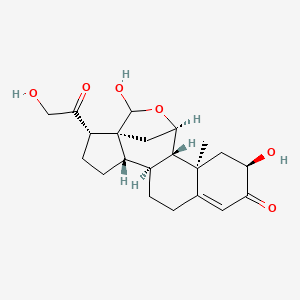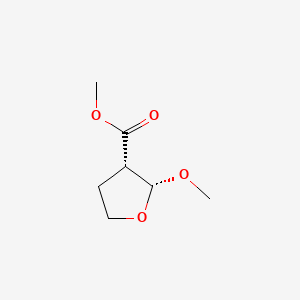
5-Acetylpyridine-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an acetyl group at the 5-position and two cyano groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of malononitrile with acetylpyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with amines to form aminopyridine derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Primary or secondary amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 5-Carboxypyridine-2,4-dicarbonitrile.
Reduction: 5-Acetylpyridine-2,4-diamine.
Substitution: 5-Acetylpyridine-2,4-diaminopyridine
Scientific Research Applications
5-Acetylpyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 5-Acetylpyridine-2,4-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The acetyl group may also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine-3,5-dicarbonitrile: Similar structure but with cyano groups at different positions.
5-Acetylpyridine-2,6-dicarbonitrile: Similar structure but with cyano groups at the 2- and 6-positions.
2,4-Dicyanopyridine: Lacks the acetyl group but has cyano groups at the 2- and 4-positions
Uniqueness
5-Acetylpyridine-2,4-dicarbonitrile is unique due to the specific positioning of the acetyl and cyano groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
Properties
CAS No. |
143427-68-3 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.159 |
IUPAC Name |
5-acetylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H5N3O/c1-6(13)9-5-12-8(4-11)2-7(9)3-10/h2,5H,1H3 |
InChI Key |
AANPKTSCYBOQPR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1C#N)C#N |
Synonyms |
2,4-Pyridinedicarbonitrile, 53-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)





